1-[(Propan-2-yl)tellanyl]dodecane
Description
1-[(Propan-2-yl)tellanyl]dodecane is an organotellurium compound characterized by a dodecane (C₁₂H₂₆) backbone substituted with a propan-2-yltellanyl group (-TeC₃H₇). Its structure combines the hydrophobicity of the dodecane chain with the reactivity of the tellurium atom, making it distinct from sulfur or selenium analogs.
Properties
CAS No. |
110615-25-3 |
|---|---|
Molecular Formula |
C15H32Te |
Molecular Weight |
340.0 g/mol |
IUPAC Name |
1-propan-2-yltellanyldodecane |
InChI |
InChI=1S/C15H32Te/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
KYSHQSOXXVFWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Te]C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)tellanyl]dodecane typically involves the reaction of dodecane with tellurium and isopropyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its commercial viability.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)tellanyl]dodecane can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The isopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
Scientific Research Applications
1-[(Propan-2-yl)tellanyl]dodecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)tellanyl]dodecane involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. The isopropyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Dodecane-Based Overlay Agents
The dodecane backbone is commonly used in biotechnology for two-phase systems, such as the dodecane overlay method in microbial cultivation. While plain dodecane is inert and volatile, 1-[(Propan-2-yl)tellanyl]dodecane introduces a heavy tellurium atom, which likely reduces volatility. This property could address limitations observed in traditional dodecane overlays, such as evaporation during cultivation, which complicates downstream detection (e.g., GC-MS) by altering phase ratios .
| Property | Dodecane | This compound |
|---|---|---|
| Volatility | High (evaporates readily) | Likely lower (due to Te mass) |
| Reactivity | Inert | Reactive (Te-mediated redox) |
| Biocompatibility | Non-toxic | Potential toxicity (organotellurium) |
Comparison with Sulfur-Containing Analogs
The sulfur analog (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS) shares a propargyl sulfur group but differs in backbone structure and functional groups. Key distinctions include:
- Toxicity : Sulfur compounds like (Prop-2-yn-1-ylsulfanyl)carbonitrile are often less toxic than tellurium derivatives. However, toxicological data for this specific sulfur compound remain incomplete .
- Stability : Tellurium compounds are generally less stable than sulfur analogs due to weaker Te-C bonds, necessitating careful handling.
Comparison with Other Organotellurium Compounds
Organotellurium compounds vary widely in structure. For example, diethyl telluride (Te(C₂H₅)₂) lacks the long alkyl chain of this compound, resulting in higher volatility and lower hydrophobicity. The dodecane chain in the target compound enhances solubility in non-polar matrices, which is advantageous for applications like solvent-mediated extraction.
Research Findings and Implications
- Biotechnological Applications: The dodecane overlay method’s limitation in taxane recovery (only extracellular compounds detected) suggests that functionalized dodecane derivatives (e.g., tellurium-substituted) could improve intracellular product recovery via Te-mediated binding or stabilization.
- Toxicity Concerns: While sulfur analogs may lack comprehensive hazard data , organotellurium compounds are typically more toxic, requiring stringent safety protocols.
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